molecular formula C20H26N2O4 B3850934 N-benzyl-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]butan-1-amine

N-benzyl-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]butan-1-amine

Cat. No.: B3850934
M. Wt: 358.4 g/mol
InChI Key: KSHHHWRXCKXIDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]butan-1-amine is an organic compound that features a benzyl group, a nitrophenyl group, and a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]butan-1-amine typically involves the reaction of 4,5-dimethoxy-2-nitrobenzyl bromide with benzylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Oxidizing agents such as potassium permanganate.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of oxides.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]butan-1-amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and butan-1-amine groups contribute to the compound’s overall activity by influencing its binding affinity and specificity for target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]butan-1-amine is unique due to its combination of benzyl, nitrophenyl, and butan-1-amine groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-benzyl-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-4-5-11-21(14-16-9-7-6-8-10-16)15-17-12-19(25-2)20(26-3)13-18(17)22(23)24/h6-10,12-13H,4-5,11,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHHHWRXCKXIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=CC=C1)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]butan-1-amine
Reactant of Route 2
Reactant of Route 2
N-benzyl-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]butan-1-amine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-benzyl-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]butan-1-amine
Reactant of Route 4
Reactant of Route 4
N-benzyl-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]butan-1-amine
Reactant of Route 5
Reactant of Route 5
N-benzyl-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]butan-1-amine
Reactant of Route 6
Reactant of Route 6
N-benzyl-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]butan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.